molecular formula C11H10BrN B12834228 4-Bromo-1-ethylisoquinoline

4-Bromo-1-ethylisoquinoline

Katalognummer: B12834228
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: VULZMDGFKUAIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-ethylisoquinoline is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethylisoquinoline can be achieved through various methods. One notable method involves the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium. In the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN), 4-Bromoisoquinoline is selectively produced . This method is advantageous due to its selectivity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and bromine sources ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-ethylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Reduced isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-ethylisoquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-ethylisoquinoline involves its interaction with various molecular targets. The bromine atom enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

    4-Bromoisoquinoline: Similar structure but lacks the ethyl group.

    1-Ethylisoquinoline: Similar structure but lacks the bromine atom.

    4-Chloro-1-ethylisoquinoline: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-1-ethylisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H10BrN

Molekulargewicht

236.11 g/mol

IUPAC-Name

4-bromo-1-ethylisoquinoline

InChI

InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3

InChI-Schlüssel

VULZMDGFKUAIQZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=C(C2=CC=CC=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.